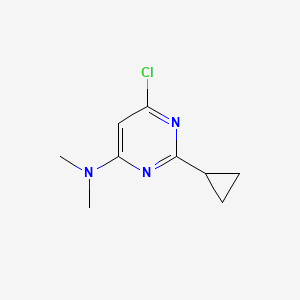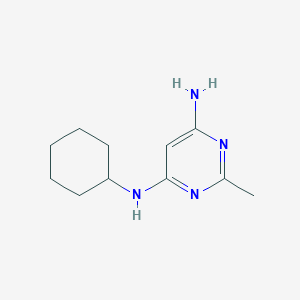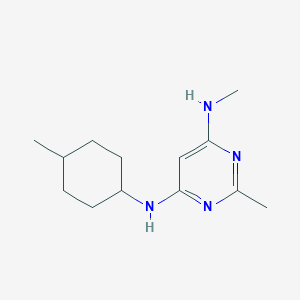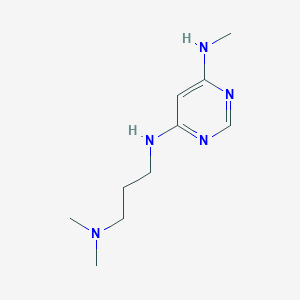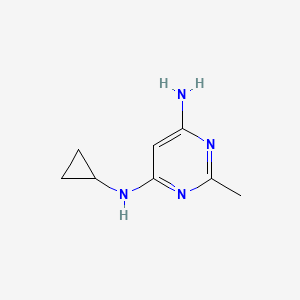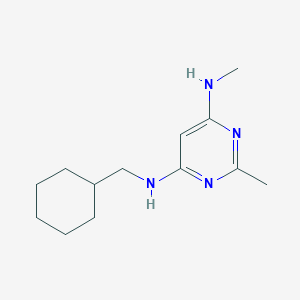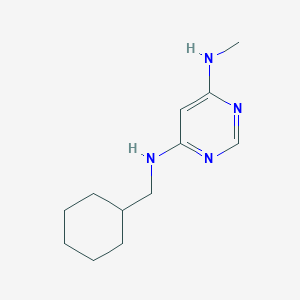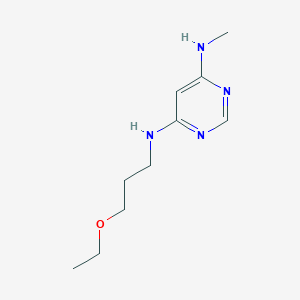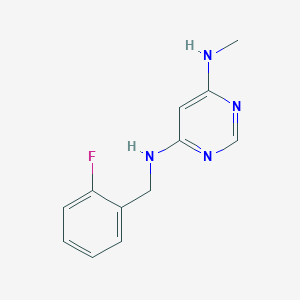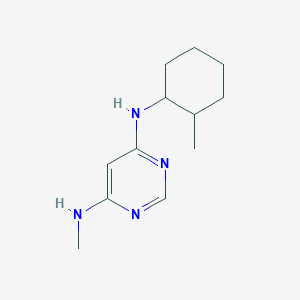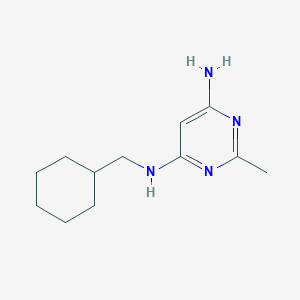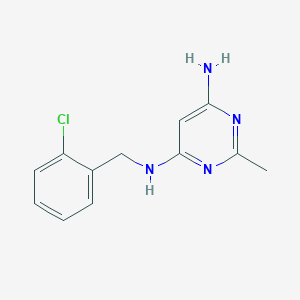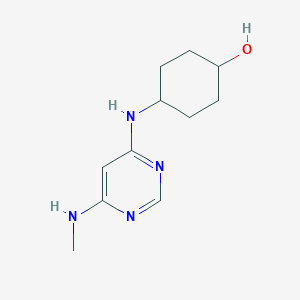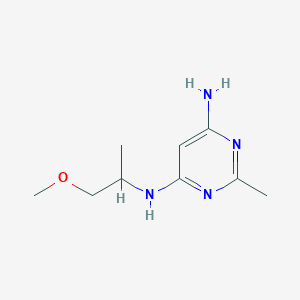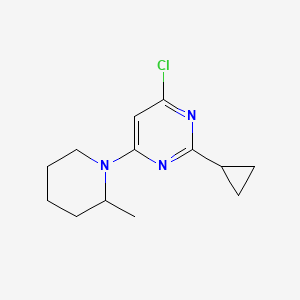
4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been accomplished through various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of “4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine” is C13H18ClN3 . The structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA, imparting diverse pharmacological properties .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine derivatives, including those with chloro and cyclopropyl groups, are synthesized through various chemical reactions, including nucleophilic substitution and coupling reactions, which are fundamental in the development of small molecule drugs. For instance, a study developed a rapid synthesis method for an important intermediate of anticancer drugs, highlighting the compound's significance in pharmaceutical research (Kou & Yang, 2022).
- Chloropyrimidine derivatives have been utilized as active dehydrating and desulfhydrylating reagents, offering a versatile approach for the synthesis of various organic compounds, including carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles (Kondo et al., 1981).
Potential Pharmaceutical Applications
- Research on pyrimidine derivatives also focuses on their potential pharmaceutical applications, such as antiviral, anticancer, and anti-inflammatory properties. For example, some studies have synthesized pyrimidine derivatives to evaluate their antiretroviral activity, highlighting their significant inhibitory effects on retrovirus replication in cell culture (Hocková et al., 2003).
- Another study synthesized and evaluated 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which could target multiple pathological routes in Alzheimer's disease. This highlights the chemical's role in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).
Structural and Quantum Chemical Studies
- Quantum chemical calculations and crystal structure analyses of pyrimidine derivatives provide insights into their molecular properties, interaction potential, and pharmaceutical relevance. For instance, a study on 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester through quantum chemical calculations and Hirshfeld surface analysis elucidated the compound's structural characteristics and intermolecular interactions, which are crucial for understanding its biological activity (Gandhi et al., 2016).
Future Directions
The future directions in the research of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential area of research .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9-4-2-3-7-17(9)12-8-11(14)15-13(16-12)10-5-6-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNABJSJYTZCNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



